molecular formula C10H8F2N4O2 B14907841 4-(difluoromethoxy)-N-(4H-1,2,4-triazol-3-yl)benzamide

4-(difluoromethoxy)-N-(4H-1,2,4-triazol-3-yl)benzamide

Cat. No.: B14907841
M. Wt: 254.19 g/mol
InChI Key: UAVNRXVWJRAQGG-UHFFFAOYSA-N
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Description

4-(difluoromethoxy)-N-(4H-1,2,4-triazol-3-yl)benzamide is a chemical compound that features a benzamide core substituted with a difluoromethoxy group and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(difluoromethoxy)-N-(4H-1,2,4-triazol-3-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-(difluoromethoxy)benzoic acid with an appropriate amine under amide bond-forming conditions.

    Introduction of the Triazole Ring: The triazole ring can be introduced via a cyclization reaction involving hydrazine derivatives and appropriate reagents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(difluoromethoxy)-N-(4H-1,2,4-triazol-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the triazole ring or the benzamide core.

    Substitution: The difluoromethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

4-(difluoromethoxy)-N-(4H-1,2,4-triazol-3-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Material Science: It can be utilized in the development of new materials with specific properties, such as improved thermal stability or conductivity.

    Biological Studies: The compound can serve as a probe to study biological processes and interactions at the molecular level.

    Industrial Applications: It may be used in the synthesis of other complex molecules or as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 4-(difluoromethoxy)-N-(4H-1,2,4-triazol-3-yl)benzamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the benzamide core can interact with proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(difluoromethoxy)-N-(4H-1,2,4-triazol-3-yl)benzamide is unique due to the presence of both the difluoromethoxy group and the triazole ring, which confer specific chemical and biological properties. These features make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H8F2N4O2

Molecular Weight

254.19 g/mol

IUPAC Name

4-(difluoromethoxy)-N-(1H-1,2,4-triazol-5-yl)benzamide

InChI

InChI=1S/C10H8F2N4O2/c11-9(12)18-7-3-1-6(2-4-7)8(17)15-10-13-5-14-16-10/h1-5,9H,(H2,13,14,15,16,17)

InChI Key

UAVNRXVWJRAQGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC=NN2)OC(F)F

Origin of Product

United States

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